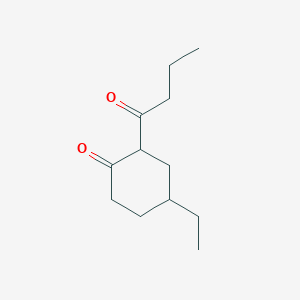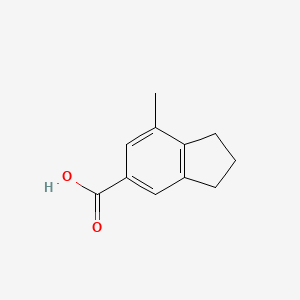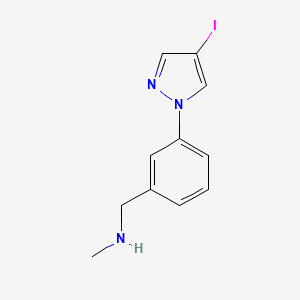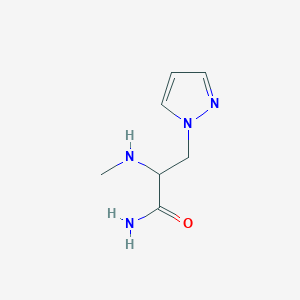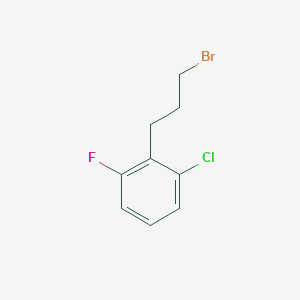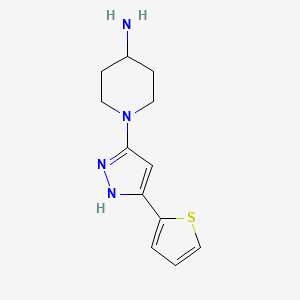![molecular formula C54H88O18 B15327452 8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. Elaiophylin has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrodiolide structure. The fermentation conditions, including the optimization of sporulation, are crucial for maximizing the yield of elaiophylin .
Industrial Production Methods: Industrial production of elaiophylin involves large-scale fermentation of Streptomyces melanosporus under controlled conditions. The fermentation medium is optimized to achieve high concentrations of elaiophylin, which is then extracted and purified to pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation and stereospecific transformations. For example, exposure to methanol results in the formation of 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .
Common Reagents and Conditions: Common reagents used in the chemical reactions of elaiophylin include methanol and other alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the macrodiolide structure .
Major Products: The major products formed from the chemical reactions of elaiophylin include various methoxy derivatives, such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .
Aplicaciones Científicas De Investigación
Elaiophylin has been extensively studied for its potential therapeutic applications. In the field of oncology, elaiophylin has demonstrated robust anti-tumor activity by inducing apoptosis, inhibiting proliferation, and suppressing migration and invasion of cancer cells . It has shown efficacy against pancreatic cancer cells by targeting the Wnt/β-Catenin signaling pathway .
In addition to its anticancer properties, elaiophylin has been investigated for its antimicrobial activity against Gram-positive bacteria and its potential as an immunosuppressive agent . Its ability to inhibit angiogenesis further underscores its potential in treating various diseases .
Mecanismo De Acción
Elaiophylin exerts its effects through multiple mechanisms. It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Elaiophylin also disrupts the interaction between heat shock protein 90 (Hsp90) and its cochaperone Cdc37, leading to the degradation of Hsp90 client proteins .
Furthermore, elaiophylin inhibits the Wnt/β-Catenin signaling pathway, which is crucial for cancer cell proliferation and survival . By targeting these molecular pathways, elaiophylin effectively suppresses tumor growth and metastasis.
Comparación Con Compuestos Similares
Elaiophylin is structurally similar to other macrodiolides, such as conglobatin A and efomycin. Conglobatin A, like elaiophylin, disrupts the Hsp90/Cdc37 interaction and exhibits anticancer properties . Efomycin, another related compound, shares structural similarities with elaiophylin but differs in its methoxy substitution at specific positions .
The uniqueness of elaiophylin lies in its broad spectrum of biological activities and its ability to target multiple molecular pathways. Its multifaceted therapeutic potential makes it a promising candidate for further research and development.
Propiedades
IUPAC Name |
8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERMIPXNLXAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
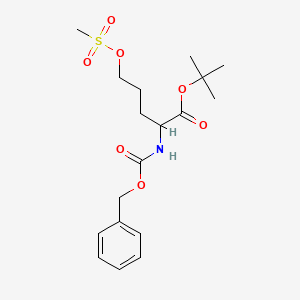
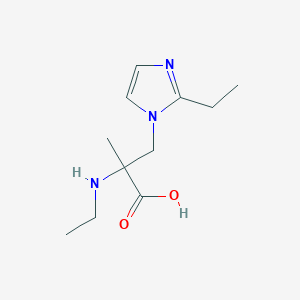
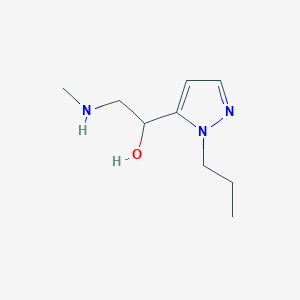
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)


![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
